3,5-Difluoropyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

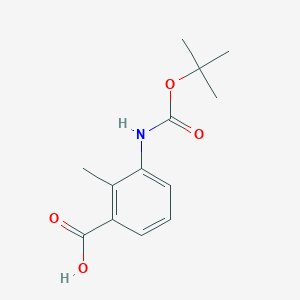

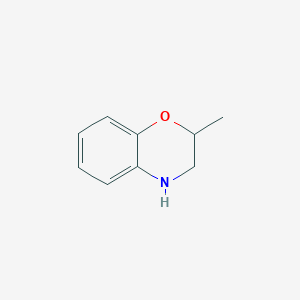

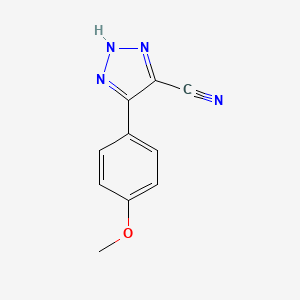

3,5-Difluoropyridine 1-oxide is a chemical compound with the molecular formula C5H3F2NO and a molecular weight of 131.08 . It is used in various areas of research due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a subject of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 131.08 . More detailed physical and chemical properties are not provided in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Electronic and Magnetic Properties

Research conducted on septet 3,5-difluoropyridyl-2,4,6-trinitrene, a derivative of 3,5-difluoropyridine, reveals its electronic and magnetic properties. The study utilized electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations to analyze its structure and magnetic characteristics in a matrix isolation setting (Chapyshev et al., 2008).

Lanthanide-Nitronyl Nitroxide Complexes

3,5-Difluoropyridine derivatives have been used to synthesize lanthanide-nitronyl nitroxide complexes. These complexes exhibit single-molecule magnet behavior and are significant in the study of static and dynamic magnetic properties (Xu et al., 2009).

C−H···F Interactions in Crystal Structures

The study of C−H···F interactions in crystalline fluorobenzenes, which include derivatives of 3,5-difluoropyridine, contributes significantly to understanding weak acceptor capabilities of the C−F group in crystallography (Thalladi et al., 1998).

Ligand Field-Tuned Single-Molecule Magnet Behavior

The ligand field tuning in 2p-4f complexes involving 3,5-difluoropyridine derivatives demonstrates the potential for altering magnetic relaxation behaviors in such molecules. This is crucial for developing materials with specific magnetic properties (Mei et al., 2012).

Extraction into Fluorous Solvents

3,5-Difluoropyridine derivatives have been studied in the context of their extraction into fluorous solvents. This research is relevant for the development of selective extraction and sensing techniques in chemical analysis (O’Neal et al., 2007).

Coordination Chemistry

The coordination chemistry of 3,5-difluoropyridine N-oxide derivatives with lanthanides has been explored. This contributes to the understanding of complexation behaviors in various chemical environments (Pailloux et al., 2009).

Mineralization and Defluoridation Studies

Studies on the mineralization and defluoridation of compounds related to 3,5-difluoropyridine have implications for environmental chemistry, particularly in treating non-biodegradable compounds (Shih et al., 2013).

Intermolecular Interactions

Investigations into the intermolecular interactions of 3,5-difluoropyridine derivatives, such as their complexes with CO2, provide insights into molecular binding and structural characteristics (Dewberry et al., 2017).

Organocatalytic Activation of Hydrogen Peroxide

The use of 3,5-difluoropyridine derivatives in the catalytic activation of hydrogen peroxide for oxidations is an area of study in organic chemistry, emphasizing the role of these compounds in catalysis (Šturala et al., 2015).

Synthetic Technology Optimization

Research focusing on the synthetic technology of compounds related to 3,5-difluoropyridine, such as dichloro-difluoropyridines, offers insights into improved manufacturing processes in the chemical industry (Sheng-song, 2010).

Photochemical Perfluoroalkylation

Studies on the photochemical perfluoroalkylation of (hetero)arenes using 3,5-difluoropyridine N-oxides provide valuable information for the pharmaceutical industry, particularly in the synthesis of trifluoromethylated compounds (Beatty et al., 2016).

Safety and Hazards

When handling 3,5-Difluoropyridine 1-oxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . It should be kept away from open flames, hot surfaces, and sources of ignition .

Wirkmechanismus

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

As a fluorinated pyridine, it may interact with its targets through a mechanism similar to other fluorinated compounds, which often involves the formation of strong bonds with target molecules due to the high electronegativity of fluorine . .

Biochemical Pathways

The specific biochemical pathways affected by 3,5-Difluoropyridine 1-oxide are currently unknown . Fluorinated pyridines can potentially influence a variety of biochemical processes due to their structural similarity to pyridine, a key component of many biological molecules

Eigenschaften

IUPAC Name |

3,5-difluoro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPTKZFIJGJFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444920 |

Source

|

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-07-6 |

Source

|

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)